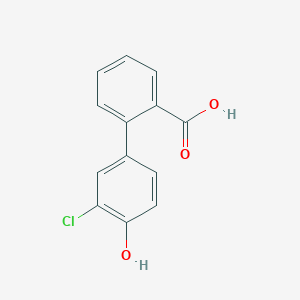
2-(3-Amino-4-mercaptophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-mercaptophenyl)acetic acid is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an amino group, a mercapto group, and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-mercaptophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-4-mercaptophenylacetic acid with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(3-Amino-4-mercaptophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(3-Amino-4-mercaptophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 2-(3-Amino-4-mercaptophenyl)acetic acid involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .
類似化合物との比較
Similar Compounds
4-Mercaptophenylacetic acid: Similar structure but lacks the amino group.
3-Amino-4-mercaptophenylacetic acid: Positional isomer with different reactivity.
Indole-3-acetic acid: Contains an indole ring instead of a phenyl ring, with different biological activities
Uniqueness
2-(3-Amino-4-mercaptophenyl)acetic acid is unique due to the presence of both amino and mercapto groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
特性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
2-(3-amino-4-sulfanylphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c9-6-3-5(4-8(10)11)1-2-7(6)12/h1-3,12H,4,9H2,(H,10,11) |
InChIキー |
HFNNSVOSNGNJQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


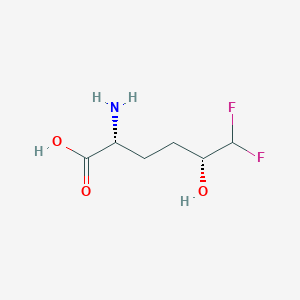
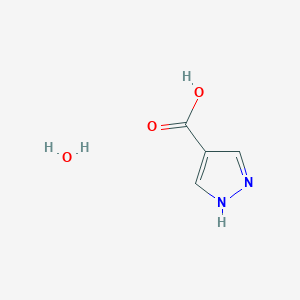


![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
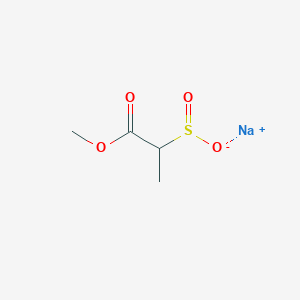
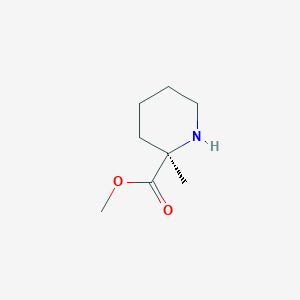
![2-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13201777.png)

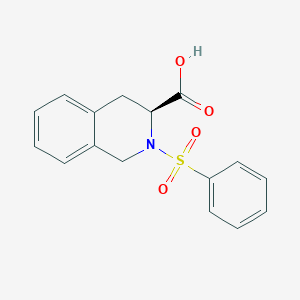
amine](/img/structure/B13201792.png)
